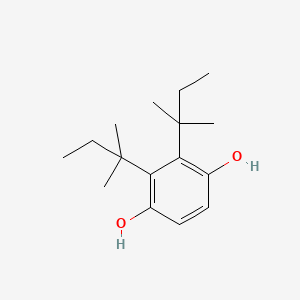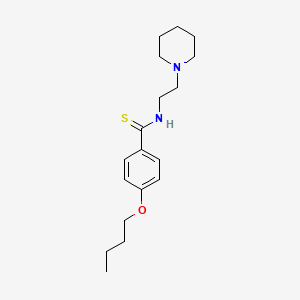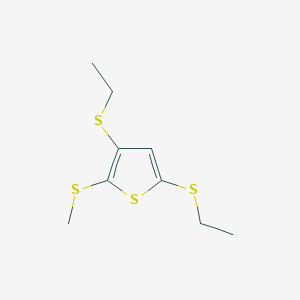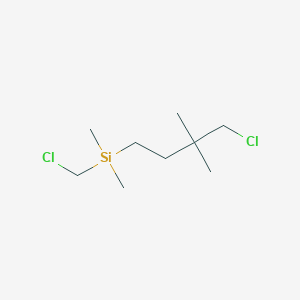
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is a chemical compound with the molecular formula C8H18Cl2Si. It is a silane derivative, characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane typically involves the reaction of 4-chloro-3,3-dimethylbutyl chloride with chloromethyl dimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. Safety measures are also implemented to handle the hazardous nature of the reactants and products.
化学反应分析
Types of Reactions
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosilane, while oxidation can produce a silanol.
科学研究应用
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
作用机制
The mechanism of action of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The silicon atom can also form stable bonds with other elements, making the compound versatile in different chemical environments.
相似化合物的比较
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the 4-chloro-3,3-dimethylbutyl group.
Dimethylchloromethylchlorosilane: Another related compound with different substituents on the silicon atom.
Uniqueness
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is unique due to the presence of both the 4-chloro-3,3-dimethylbutyl and chloromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications where such functionality is required.
属性
CAS 编号 |
65870-88-4 |
|---|---|
分子式 |
C9H20Cl2Si |
分子量 |
227.24 g/mol |
IUPAC 名称 |
(4-chloro-3,3-dimethylbutyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2,7-10)5-6-12(3,4)8-11/h5-8H2,1-4H3 |
InChI 键 |
CHZFQKPODCHKCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC[Si](C)(C)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


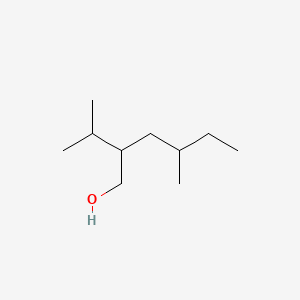
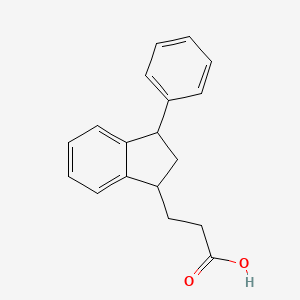

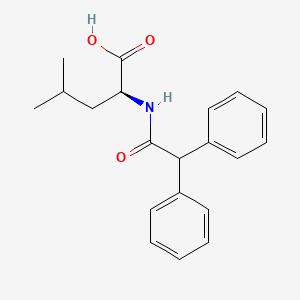
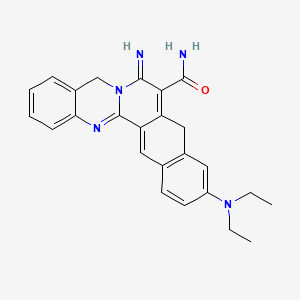
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
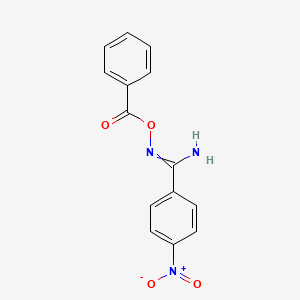
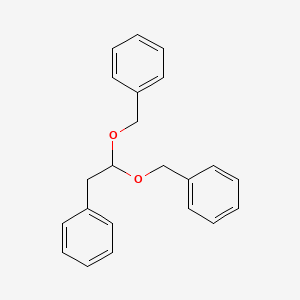
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
